![molecular formula C24H22F2N6O B10836789 (3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “US8759338, 2” is a tricyclic compound known for its use as a kinase inhibitor. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has shown significant potential in therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “US8759338, 2” involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:
Formation of the Core Structure: This involves cyclization reactions to form the tricyclic core.
Functionalization: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of “US8759338, 2” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
“US8759338, 2” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions are various analogs of “US8759338, 2” with different functional groups, which can have distinct biological activities .
Aplicaciones Científicas De Investigación
“US8759338, 2” has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of tricyclic structures and their reactivity.
Biology: Investigated for its role in inhibiting specific kinases involved in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of “US8759338, 2” involves the inhibition of specific protein kinases. By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
US9682991, 3: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones.
US8889696, 4: PIM kinase inhibitors.
US8829193, 5: Azole compounds as PIM inhibitors.
US9321756, 6: Bicyclic aromatic carboxamide compounds.
Uniqueness
“US8759338, 2” is unique due to its specific tricyclic structure, which provides a distinct mode of binding to the kinase active site. This unique binding mode can result in higher specificity and potency compared to other kinase inhibitors. Additionally, the compound’s ability to inhibit multiple kinases involved in cancer progression makes it a versatile and valuable therapeutic agent .
Propiedades
Fórmula molecular |
C24H22F2N6O |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H22F2N6O/c25-15-4-2-5-16(26)22(15)24-29-11-14-3-1-6-18(23(14)31-24)30-19-12-28-9-7-20(19)32-10-8-21(33)17(27)13-32/h1-7,9,11-12,17,21,30,33H,8,10,13,27H2/t17-,21+/m1/s1 |
Clave InChI |
WAISNUDWNYJNMT-UTKZUKDTSA-N |
SMILES isomérico |
C1CN(C[C@H]([C@H]1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F |
SMILES canónico |
C1CN(CC(C1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



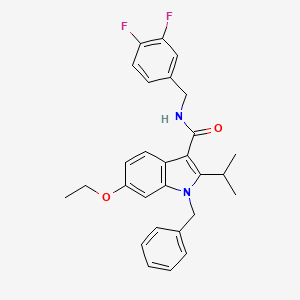
![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)

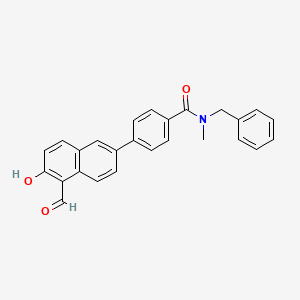

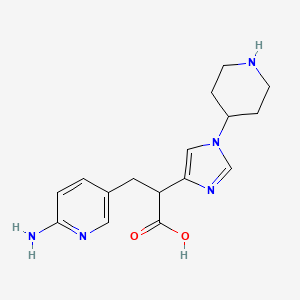
![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
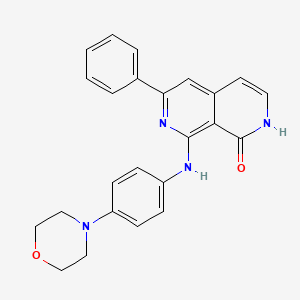
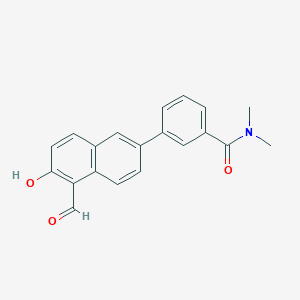
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)